Tetrabutylammoniummethoxide

Description

The exact mass of the compound Tetrabutylammoniummethoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylammoniummethoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammoniummethoxide including the price, delivery time, and more detailed information at info@benchchem.com.

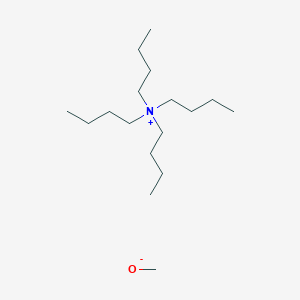

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRLMGCBINLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463103 | |

| Record name | Tetrabutylammonium methoxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34851-41-7 | |

| Record name | Tetrabutylammonium methoxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium methoxide solution, 20% in methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetrabutylammonium Methoxide: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium methoxide (TBAM) is a quaternary ammonium alkoxide that has emerged as a highly effective and versatile reagent in organic synthesis. Its unique properties, stemming from the combination of a sterically hindered, lipophilic tetrabutylammonium cation and a strongly basic methoxide anion, offer distinct advantages over traditional inorganic bases. This guide provides a comprehensive overview of tetrabutylammonium methoxide, including its CAS number, physicochemical properties, synthesis, and multifaceted applications as a strong, non-nucleophilic base and a potent methylation agent. Detailed experimental protocols and mechanistic insights are presented to showcase its utility in enhancing reaction efficiency, selectivity, and substrate scope in modern synthetic chemistry.

Introduction: The Rise of Tetrabutylammonium Methoxide in Organic Synthesis

In the ever-evolving landscape of organic synthesis, the demand for reagents that offer superior performance, milder reaction conditions, and broader functional group tolerance is paramount. Tetrabutylammonium methoxide, with the CAS Number 34851-41-7 , has carved a niche for itself as a powerful organic-soluble base.[1][2] Unlike its inorganic counterparts such as sodium methoxide, the presence of the bulky tetrabutylammonium cation imparts high solubility in a wide range of organic solvents, leading to homogenous reaction mixtures and enhanced reactivity.[3] This guide will delve into the fundamental aspects of tetrabutylammonium methoxide, providing researchers and drug development professionals with the technical knowledge to effectively harness its potential in their synthetic endeavors.

Physicochemical Properties of Tetrabutylammonium Methoxide

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application. Tetrabutylammonium methoxide is typically supplied as a 20% solution in methanol, appearing as a clear, colorless liquid.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34851-41-7 | [1][2] |

| Molecular Formula | C₁₇H₃₉NO | [1] |

| Molecular Weight | 273.50 g/mol | [1][2] |

| Appearance | Clear, colorless liquid (as a 20% solution in methanol) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Flash Point | 11°C (closed cup) | [2] |

| Solubility | Soluble in most organic solvents | [3] |

The lipophilic nature of the tetrabutylammonium cation is a key determinant of its high solubility in organic solvents, a feature that underpins many of its synthetic advantages.

Synthesis of Tetrabutylammonium Methoxide

While commercially available, understanding the synthesis of tetrabutylammonium methoxide provides valuable insights into its purity and potential impurities. The most common laboratory-scale preparation involves a two-step process starting from a tetrabutylammonium halide.

Synthesis of Tetrabutylammonium Hydroxide

The precursor, tetrabutylammonium hydroxide, can be synthesized from tetrabutylammonium halides (e.g., bromide or iodide) through various methods, including reaction with silver oxide or via ion-exchange resin.[3][4] A typical procedure using silver oxide is as follows:

Experimental Protocol: Synthesis of Tetrabutylammonium Hydroxide [5]

-

Dissolve 40 g of tetrabutylammonium iodide in 90 ml of dehydrated methanol in a glass-stoppered flask.

-

Cool the flask in an ice bath.

-

Add 20 g of powdered silver oxide to the solution.

-

Stopper the flask and agitate the mixture vigorously for 1 hour.

-

Centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions. If the test is positive, add an additional 2 g of silver oxide and continue agitation for another 30 minutes.

-

Once the reaction is complete (negative iodide test), filter the mixture through a fine sintered-glass filter.

-

Rinse the flask and filter with three 50 ml portions of anhydrous toluene.

-

Combine the filtrate and washings and dilute to 1000 ml with anhydrous toluene.

Conversion to Tetrabutylammonium Methoxide

The resulting tetrabutylammonium hydroxide solution in a mixed methanol/toluene solvent can then be used to generate the methoxide in situ or, for some applications, the commercially available solution in methanol is used directly. The direct synthesis from tetrabutylammonium hydroxide and methanol is a straightforward acid-base reaction.

Caption: Synthesis of Tetrabutylammonium Methoxide.

Applications in Organic Synthesis

Tetrabutylammonium methoxide's utility in organic synthesis is broad, primarily functioning as a strong base and a nucleophilic methylating agent.[1]

As a Strong, Non-Nucleophilic Base

The bulky tetrabutylammonium cation sterically hinders the methoxide anion, reducing its nucleophilicity while maintaining its strong basicity. This characteristic is particularly advantageous in deprotonation reactions where nucleophilic attack on the substrate is an undesired side reaction.

Tetrabutylammonium methoxide is highly effective in deprotonating a variety of carbon acids, including 1,3-dicarbonyl compounds, to generate enolates for subsequent alkylation or condensation reactions. The enhanced solubility of the resulting tetrabutylammonium enolate in the organic reaction medium often leads to higher yields and faster reaction rates compared to reactions using inorganic bases.

Caption: Deprotonation of a 1,3-dicarbonyl compound.

Experimental Protocol: Deprotonation and Alkylation of a β-Ketoester

-

To a solution of the β-ketoester (1.0 equiv) in anhydrous THF at 0°C, add a 20% solution of tetrabutylammonium methoxide in methanol (1.1 equiv) dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The causality behind this enhanced reactivity lies in the formation of a "naked" enolate. The large, non-coordinating tetrabutylammonium cation does not tightly associate with the enolate anion, leaving it more available for reaction with the electrophile.

As a Methylating Agent

Tetrabutylammonium methoxide can also serve as a source of the methoxide nucleophile for methylation reactions, particularly for the O-methylation of phenols and carboxylic acids.

The methylation of phenols is a fundamental transformation in organic synthesis. While various methods exist, the use of tetrabutylammonium salts as phase-transfer catalysts in conjunction with a methylating agent has proven to be highly effective.[3][6] Tetrabutylammonium methoxide combines the base and the cation in a single reagent, simplifying the reaction setup.

Caption: O-Methylation of a phenol.

Experimental Protocol: O-Methylation of a Phenol [7][8]

-

To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., THF or acetonitrile), add a 20% solution of tetrabutylammonium methoxide in methanol (1.2 equiv) at room temperature.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the phenoxide.

-

Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.5 equiv) and continue stirring at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or distillation.

The choice of tetrabutylammonium methoxide in this protocol is self-validating; the homogenous nature of the reaction and the enhanced nucleophilicity of the phenoxide in the presence of the non-coordinating tetrabutylammonium cation typically lead to high yields and clean conversions.

Safety and Handling

Tetrabutylammonium methoxide, especially in its common formulation as a 20% solution in methanol, is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: The methanol solvent is highly flammable.[2] Keep away from heat, sparks, and open flames.

-

Toxicity: The solution is toxic if swallowed, in contact with skin, or if inhaled.[2]

-

Corrosivity: It can cause severe skin burns and eye damage.[2]

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this reagent.

Conclusion

Tetrabutylammonium methoxide is a valuable and versatile reagent in the modern organic synthesis toolkit. Its unique combination of strong basicity, moderate nucleophilicity, and excellent solubility in organic solvents makes it a superior choice for a wide range of transformations, including deprotonations and methylations. The mechanistic advantages conferred by the bulky and non-coordinating tetrabutylammonium cation often translate to higher yields, milder reaction conditions, and greater substrate scope. By understanding its properties, synthesis, and applications as detailed in this guide, researchers and drug development professionals can effectively leverage tetrabutylammonium methoxide to streamline synthetic routes and access complex molecular architectures with greater efficiency.

References

- Google Patents. CN102030665A - Method for preparing tetrabutylammonium hydroxide.

-

ResearchGate. High performance method for O-methylation of phenol with dimethyl carbonate. [Link]

- Google Patents.

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

National Center for Biotechnology Information. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

-

Wikipedia. Tetrabutylammonium hydroxide. [Link]

-

Pharmaceutical Guidelines. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide. [Link]

- Google Patents.

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

YouTube. Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation. [Link]

-

MDPI. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

-

Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]

-

ResearchGate. Synthesis of tetrabutylammonium hydroxide. [Link]

-

Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

-

ResearchGate. Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). [Link]

- Google Patents.

-

PubMed. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

-

PubMed Central. Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. [Link]

-

Arkivoc. Reaction of trifluoromethyl 1,3-dicarbonyl compounds with formaldehyde and esters of natural α-aminoacids. [Link]

-

The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetrabutylammonium Methoxide for Researchers and Drug Development Professionals

Introduction

Tetrabutylammonium methoxide is a quaternary ammonium salt that serves as a potent reagent in organic synthesis. Its utility as a strong, non-nucleophilic base and a source of methoxide ions makes it an invaluable tool in a variety of chemical transformations, particularly in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of its chemical properties, applications, and handling protocols, designed for the practicing researcher and scientist.

Core Chemical Identity

Tetrabutylammonium methoxide is characterized by a bulky tetrabutylammonium cation and a methoxide anion. This structure confers unique solubility and reactivity properties.

Molecular Formula and Structure

The chemical formula for tetrabutylammonium methoxide is C₁₇H₃₉NO.[1][2] Its structure consists of a central nitrogen atom bonded to four butyl groups, forming the tetrabutylammonium cation, and an ionic bond with the methoxide anion (CH₃O⁻).

The IUPAC name for this compound is methanolate;tetrabutylazanium.[3]

Molecular Weight

The molecular weight of tetrabutylammonium methoxide is 273.50 g/mol .[1][2][3][4]

Physicochemical Properties

Tetrabutylammonium methoxide is typically supplied as a 20% solution in methanol, appearing as a clear, colorless liquid.[1][4] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 34851-41-7 | [1][2][4] |

| Molecular Formula | C₁₇H₃₉NO | [1][2] |

| Molecular Weight | 273.50 g/mol | [1][3][4] |

| Appearance | Clear, colorless liquid (as solution) | [1] |

| Storage Temperature | 2-8°C | [1][2][4] |

| Flash Point | 11 °C (closed cup) | [2][4] |

| SMILES String | C[O-].CCCC(CCCC)CCCC | [4] |

Synthesis and Mechanism of Action

While detailed, specific synthesis routes for tetrabutylammonium methoxide are not as commonly published as for its hydroxide counterpart, the general principle involves an ion exchange reaction. A common precursor, tetrabutylammonium hydroxide, is often synthesized via the reaction of a tetrabutylammonium halide (like the bromide) with a strong base such as potassium hydroxide or through ion-exchange chromatography.[5][6] The subsequent formation of the methoxide can be achieved by reacting the hydroxide with methanol.

Mechanism of Action in Organic Synthesis

The reactivity of tetrabutylammonium methoxide stems from its dual nature as a strong base and a source of nucleophilic methoxide ions.[1] The large, non-coordinating tetrabutylammonium cation enhances the reactivity of the methoxide anion by minimizing ion pairing in organic solvents. This "naked" anion is a powerful hydrogen bond acceptor and nucleophile.

This is illustrated in the following diagram depicting its role in a deprotonation reaction.

Caption: Deprotonation mechanism of a weak acid by tetrabutylammonium methoxide.

Applications in Research and Development

Tetrabutylammonium methoxide is a versatile reagent with broad applications in organic synthesis, making it particularly relevant for drug development and materials science.[1]

Key Applications

-

Strong Base: It is highly effective for the deprotonation of weak carbon and heteroatom acids.[1]

-

Nucleophilic Reactions: It serves as an excellent source of methoxide for nucleophilic substitution and addition reactions, such as the synthesis of esters and ethers.[1]

-

Catalysis: It can be employed as a catalyst in various organic transformations.[1]

-

Pharmaceutical Synthesis: Its ability to facilitate complex molecular constructions makes it a valuable reagent in the synthesis of active pharmaceutical ingredients (APIs).[1]

-

Materials Science: It is used in the synthesis of specialized polymers and other advanced materials.[1]

Experimental Protocol: General Procedure for a Deprotonation Reaction

The following is a generalized protocol for a deprotonation reaction using tetrabutylammonium methoxide solution.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the substrate to a dry reaction flask equipped with a magnetic stirrer.

-

Solvent Addition: Add an appropriate anhydrous solvent.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

-

Reagent Addition: Slowly add the tetrabutylammonium methoxide solution (e.g., 20% in methanol) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, quench the reaction by the addition of a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.

The following diagram outlines this experimental workflow.

Caption: A generalized workflow for a deprotonation reaction.

Safety, Handling, and Storage

Tetrabutylammonium methoxide, especially in its common formulation with methanol, is a hazardous material and must be handled with appropriate safety precautions.[7]

Hazard Summary

The primary hazards are associated with its flammability, toxicity, and corrosivity.[7][8]

| Hazard Statement | Description | Source(s) |

| H225 | Highly flammable liquid and vapor. | [7][8] |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [7][8] |

| H314 | Causes severe skin burns and eye damage. | [7][8] |

| H370 | Causes damage to organs (Eyes, Central nervous system). | [7][8] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this reagent in a well-ventilated chemical fume hood.[9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9]

-

Use non-sparking tools.[9]

-

Wear appropriate personal protective equipment (PPE), including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Avoid breathing mist, vapors, or spray.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

The recommended storage temperature is between 2-8°C.[1][2][4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, metals, and reducing agents.[9]

Conclusion

Tetrabutylammonium methoxide is a powerful and versatile reagent for organic synthesis. Its unique properties as a strong base and nucleophile make it an essential tool for researchers and drug development professionals. A thorough understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is crucial for its effective and safe utilization in the laboratory.

References

- Google Patents. (2011). CN102030665A - Method for preparing tetrabutylammonium hydroxide.

-

ResearchGate. (2025). Synthesis of tetrabutylammonium hydroxide. Retrieved from [Link]

-

Ottokemi. (n.d.). Tetrabutylammonium hydroxide 12.5% in methanol | 2052-49-5. Retrieved from [Link]

-

University of Huddersfield Repository. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetra-n-butylammonium hydroxide 40% in MeOH. Retrieved from [Link]

-

Pharmaffiliates. (2010). Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrabutylammonium. Retrieved from [Link]

-

PubChem. (n.d.). Tetrabutylammonium Hydroxide. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TETRABUTYLAMMONIUM METHOXIDE | 34851-41-7 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Tetrabutylammoniummethoxid -Lösung 20% in methanol (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102030665A - Method for preparing tetrabutylammonium hydroxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Tetrabutylammonium Methoxide

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Tetrabutylammonium Methoxide ((CH₃CH₂CH₂CH₂)₄NOCH₃), a strong, non-nucleophilic base widely utilized in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical methodologies for the preparation of this versatile reagent.

Introduction: The Role and Significance of Tetrabutylammonium Methoxide

Tetrabutylammonium methoxide (TBAM) is a quaternary ammonium alkoxide that has garnered significant interest as a potent base in organic chemistry. Its bulky tetrabutylammonium cation renders the methoxide anion highly reactive and sterically unhindered, facilitating a wide range of chemical transformations. Unlike traditional inorganic bases such as sodium or potassium methoxide, TBAM exhibits enhanced solubility in organic solvents, enabling reactions to be conducted in homogeneous media. This property is particularly advantageous in phase-transfer catalysis and in reactions involving sensitive substrates that require mild and controlled conditions.[1][2]

The primary applications of tetrabutylammonium methoxide include deprotonation of weakly acidic protons, catalysis of methylation and transesterification reactions, and initiation of polymerization processes.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), underscores the importance of reliable and well-characterized methods for its preparation.

Core Synthesis Methodologies

The preparation of tetrabutylammonium methoxide can be approached through two primary strategies: the neutralization of tetrabutylammonium hydroxide with methanol, and the salt metathesis reaction between a tetrabutylammonium halide and a metal methoxide. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Synthesis via Neutralization of Tetrabutylammonium Hydroxide

This is the most direct and common method for preparing high-purity tetrabutylammonium methoxide. It involves the acid-base reaction between tetrabutylammonium hydroxide (TBAOH) and methanol.

The reaction is a straightforward acid-base neutralization. Tetrabutylammonium hydroxide, a strong base, reacts with methanol, which acts as a weak acid, to form tetrabutylammonium methoxide and water.

(CH₃CH₂CH₂CH₂)₄N⁺OH⁻ + CH₃OH ⇌ (CH₃CH₂CH₂CH₂)₄N⁺OCH₃⁻ + H₂O

The equilibrium of this reaction can be shifted towards the product by removing the water formed, typically through azeotropic distillation or by using a dehydrating agent. The large, non-coordinating tetrabutylammonium cation does not significantly interact with the methoxide anion, leaving it highly basic and reactive.

A high-quality solution of tetrabutylammonium hydroxide is crucial for this synthesis. It can be prepared in the laboratory from tetrabutylammonium halides (e.g., bromide or iodide) via two main routes:

-

Ion-Exchange Chromatography: This is the preferred method for generating halide-free TBAOH. A solution of tetrabutylammonium bromide or iodide is passed through a column packed with a strong basic anion-exchange resin in the hydroxide form (OH⁻). The halide ions are exchanged for hydroxide ions on the resin.

(CH₃CH₂CH₂CH₂)₄N⁺X⁻ + Resin-OH⁻ → (CH₃CH₂CH₂CH₂)₄N⁺OH⁻ + Resin-X⁻ (where X = Br, I)

-

Reaction with Silver Oxide: Historically, this method was widely used. Tetrabutylammonium iodide is treated with silver oxide in a methanol-water mixture. The insoluble silver iodide precipitates and can be removed by filtration, leaving a solution of tetrabutylammonium hydroxide.[3][4] However, the high cost and light sensitivity of silver reagents make this method less favorable for large-scale preparations.

This protocol is adapted from established procedures for the synthesis of similar quaternary ammonium alkoxides.[5]

Materials and Equipment:

-

Tetrabutylammonium hydroxide solution (e.g., 40% in methanol)

-

Anhydrous methanol

-

Dean-Stark apparatus or molecular sieves (3Å)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inlet for an inert gas. If using a Dean-Stark trap, fill the sidearm with a suitable solvent for azeotropic removal of water (e.g., toluene).

-

Charging the Reactor: Under a positive pressure of nitrogen or argon, charge the flask with a known concentration of tetrabutylammonium hydroxide solution in methanol.

-

Addition of Methanol: Add an excess of anhydrous methanol to the reaction flask. The excess methanol serves as both a reactant and a solvent.

-

Water Removal:

-

Azeotropic Distillation: If using a Dean-Stark apparatus, heat the mixture to reflux. The water-solvent azeotrope will collect in the trap. Continue the reflux until no more water is collected.

-

Molecular Sieves: Alternatively, add activated 3Å molecular sieves to the solution and stir at room temperature for several hours or overnight.

-

-

Reaction Completion and Isolation: Once the water has been removed, the resulting solution is tetrabutylammonium methoxide in methanol. The concentration can be determined by titration (see Section 4.1.). For most applications, the solution can be used directly. If a solid product is desired, the excess methanol can be carefully removed under reduced pressure, though this is often avoided due to the potential for decomposition.

Data Presentation: Reagent Quantities for TBAOH to TBAM Conversion

| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles | Stoichiometric Ratio |

| Tetrabutylammonium Hydroxide (40% in MeOH) | 259.47 | 64.8 g | 0.1 | 1 |

| Anhydrous Methanol | 32.04 | 160 g (200 mL) | 5.0 | 50 (Excess) |

Synthesis via Salt Metathesis

An alternative route to tetrabutylammonium methoxide involves a double displacement reaction between a tetrabutylammonium halide and an alkali metal methoxide, such as sodium methoxide.

This method relies on the precipitation of the insoluble alkali metal halide to drive the reaction to completion. The reaction is typically carried out in a non-polar solvent to facilitate the precipitation of the inorganic salt.

(CH₃CH₂CH₂CH₂)₄N⁺Br⁻ + Na⁺OCH₃⁻ → (CH₃CH₂CH₂CH₂)₄N⁺OCH₃⁻ + NaBr(s)

The use of a phase-transfer catalyst, which is ironically the tetrabutylammonium cation itself, can enhance the reaction rate by facilitating the transport of the methoxide ion into the organic phase.[6]

This protocol is based on general principles of salt metathesis reactions for the synthesis of quaternary ammonium salts.[7]

Materials and Equipment:

-

Tetrabutylammonium bromide (TBAB)

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous, non-polar solvent (e.g., toluene, hexane)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Assemble a clean, dry reaction setup as described in section 2.1.3.

-

Reagent Addition: Under an inert atmosphere, suspend tetrabutylammonium bromide in the anhydrous non-polar solvent.

-

Reaction: Add solid sodium methoxide or a solution of sodium methoxide in methanol to the suspension. Heat the mixture with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide.

-

Isolation of Product: After the reaction is complete (typically several hours), cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Purification: The filtrate contains the tetrabutylammonium methoxide in the organic solvent. The solvent can be carefully removed under reduced pressure to yield the product, which may then be redissolved in methanol for use as a standard solution.

Data Presentation: Comparison of Synthesis Methodologies

| Feature | Neutralization Method | Salt Metathesis Method |

| Starting Materials | Tetrabutylammonium hydroxide, Methanol | Tetrabutylammonium halide, Sodium methoxide |

| Primary Byproduct | Water | Sodium halide |

| Purity of Product | Generally higher, especially if starting with ion-exchange purified TBAOH | May contain residual halide impurities |

| Key Advantage | Direct route to a high-purity product | Avoids handling of potentially unstable TBAOH solutions |

| Key Disadvantage | Requires preparation of TBAOH precursor | Incomplete precipitation of salt can lead to contamination |

Critical Considerations and Field-Proven Insights

Management of Side Reactions: The Hofmann Elimination

A critical consideration when working with tetrabutylammonium hydroxide, especially at elevated temperatures, is its propensity to undergo Hofmann elimination.[8][9][10] This decomposition pathway leads to the formation of tributylamine and 1-butene, which can contaminate the final product.

(CH₃CH₂CH₂CH₂)₄N⁺OH⁻ → (CH₃CH₂CH₂)₃N + CH₂=CHCH₂CH₃ + H₂O

Mitigation Strategies:

-

Temperature Control: Whenever possible, conduct reactions involving TBAOH at or below room temperature.

-

In-situ Generation: Prepare and use TBAOH solutions promptly without prolonged storage, especially at room temperature.

-

Use of a Milder Base Precursor: If Hofmann elimination is a significant concern, consider alternative synthesis strategies that do not involve the isolation of concentrated TBAOH.

Handling and Storage

Tetrabutylammonium methoxide and its precursor, tetrabutylammonium hydroxide, are corrosive and hygroscopic.

-

Handling: Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage: Store solutions of tetrabutylammonium methoxide in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize decomposition and absorption of atmospheric carbon dioxide and moisture.[1]

Quality Control and Characterization

Ensuring the quality and concentration of the prepared tetrabutylammonium methoxide solution is paramount for its successful application in synthesis.

Quantitative Analysis: Titration

The concentration of tetrabutylammonium methoxide in methanol can be accurately determined by acid-base titration.[1][12][13][14][15]

Titration Protocol:

-

Accurately weigh a sample of the tetrabutylammonium methoxide solution.

-

Dissolve the sample in a suitable solvent, such as a mixture of toluene and methanol.

-

Titrate with a standardized solution of a strong acid, such as hydrochloric acid or benzoic acid, using a suitable indicator (e.g., thymol blue) or a potentiometric endpoint detection method.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the tetrabutylammonium cation and for detecting impurities.

-

¹H NMR: The proton NMR spectrum of tetrabutylammonium methoxide in a deuterated solvent (e.g., CDCl₃ or MeOD) will show characteristic signals for the butyl groups of the cation and the methyl group of the methoxide. The expected signals for the tetrabutylammonium cation are a triplet for the terminal methyl protons, and multiplets for the three methylene groups.[16][17] The methoxide protons will appear as a singlet.

-

¹³C NMR: The carbon NMR will similarly show distinct signals for the four different carbon atoms of the butyl chains and the methoxide carbon.[18]

Visualizing the Synthesis Workflow

Diagram: Synthesis of Tetrabutylammonium Methoxide via Neutralization

Caption: Workflow for the synthesis of Tetrabutylammonium Methoxide.

Conclusion

The synthesis of tetrabutylammonium methoxide is a critical enabling technology for a variety of applications in modern organic chemistry. The choice between the neutralization and salt metathesis routes will depend on the specific requirements of the application, including purity, scale, and cost. By understanding the underlying chemical principles, potential side reactions, and appropriate analytical techniques, researchers can confidently prepare and utilize this powerful reagent in their synthetic endeavors. Adherence to proper handling and storage procedures is essential for ensuring the safety and efficacy of this compound.

References

-

PrepChem. Synthesis of tetrabutylammonium 2,6-di(t-butyl)-4-methylphenoxide. Available at: [Link]

-

Wikipedia. Hofmann elimination. Available at: [Link]

- Google Patents. WO 99/51561 - A process for the preparation of m-bromoanisole.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Slideshare. Titrant Solutions used in Non-Aq. Titrations. Available at: [Link]

-

Chemistry LibreTexts. Hofmann Elimination. Available at: [Link]

- Harvey, D. (2000). Chapter 9: Titrimetric Methods. In Modern Analytical Chemistry. McGraw-Hill.

-

Allen Career Institute. Hofmann Elimination Reaction | Definition, Mechanism & Applications. Available at: [Link]

-

Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Titration. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ScienceOpen. Supplementary Information. Available at: [Link]

-

University of the Pacific. A Study of the Titration of Weak Acids in Nonaqueous Solvents. Available at: [Link]

-

University of Calgary. Ch22: Hofmann elimination. Available at: [Link]

-

eScholarship, University of California. Reactions Involving o-QMs and Various Nitrogen Nucleophiles. Available at: [Link]

- Google Patents. CN102030665A - Method for preparing tetrabutylammonium hydroxide.

-

SlidePlayer. Non Aqueous Acid-Base Titration. Available at: [Link]

-

Pharmaffiliates. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide. Available at: [Link]

-

Quick Company. New Route Of Synthesis Of M Bromoanisole. Available at: [Link]

-

Wikipedia. Tetrabutylammonium hydroxide. Available at: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Aakash Institute. Hofmann Elimination Reaction: Mechanism, Examples & Applications. Available at: [Link]

-

ResearchGate. How to remove tetrabutylammonium hydroxide from solution? Available at: [Link]

-

Eurisotop. NMR Solvent data chart. Available at: [Link]

-

Pharmaceutical Guidelines. 0.1 M Tetrabutylammonium Hydroxide Solution Preparation and Standardization. Available at: [Link]

- Google Patents. EP2509637A2 - Purification method.

-

PubChem. Tetrabutylammonium hydroxide methanol. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 4. pharmaguddu.com [pharmaguddu.com]

- 5. prepchem.com [prepchem.com]

- 6. New Route Of Synthesis Of M Bromoanisole [quickcompany.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Titrant Solutions used in Non-Aq. Titrations | PPT [slideshare.net]

- 13. asdlib.org [asdlib.org]

- 14. sips.org.in [sips.org.in]

- 15. sips.org.in [sips.org.in]

- 16. Tetrabutylammonium hydroxide(2052-49-5) 1H NMR spectrum [chemicalbook.com]

- 17. utsouthwestern.edu [utsouthwestern.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tetrabutylammonium Methoxide

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of tetrabutylammonium methoxide, a versatile quaternary ammonium salt widely used in organic synthesis as a strong, non-nucleophilic base.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to verify its identity, assess its purity, and monitor its reactivity. This document synthesizes fundamental principles with practical, field-proven insights into sample handling, spectral interpretation, and potential pitfalls.

Introduction: The Role of NMR in Characterizing Tetrabutylammonium Methoxide

Tetrabutylammonium methoxide, [(CH₃CH₂CH₂CH₂)₄N]⁺[OCH₃]⁻, is a powerful reagent whose efficacy is highly dependent on its purity and concentration. NMR spectroscopy is the definitive analytical technique for its characterization, offering precise information about its molecular structure and the presence of common impurities such as water, methanol, and halides.[2] The hygroscopic nature of this compound presents unique challenges in sample preparation, making meticulous technique essential for acquiring high-quality, reproducible spectra.[3][4]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of clean NMR data for tetrabutylammonium methoxide hinges on a rigorously controlled experimental workflow. Given its sensitivity to atmospheric moisture, all sample manipulations should ideally be performed under an inert atmosphere.

Step-by-Step Sample Preparation Protocol

-

Glassware Preparation: Ensure NMR tubes are scrupulously clean and dry.[5] For moisture-sensitive samples, oven-drying tubes at >100°C and cooling them in a desiccator immediately before use is a recommended practice.[6]

-

Inert Atmosphere Handling: Whenever possible, handle the solid tetrabutylammonium methoxide and the deuterated solvent inside a glovebox to minimize exposure to air and moisture.[3]

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used, but for studies involving reactivity or variable temperature, solvents like DMSO-d₆ or acetonitrile-d₃ may be more appropriate.[7][8] Ensure the solvent is from a freshly opened ampoule or has been properly dried over molecular sieves.[9]

-

Sample Dissolution: Accurately weigh 5-10 mg of tetrabutylammonium methoxide for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into the NMR tube under inert conditions.[9]

-

Solvent Transfer: Using a dry syringe, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

-

Homogenization: Cap the NMR tube securely and gently agitate to ensure complete dissolution. A brief vortex may be used, but avoid vigorous shaking that could introduce atmospheric contaminants.

-

Data Acquisition: Acquire the spectrum promptly after preparation. If moisture is a concern, consider using solvent suppression pulse sequences like Watergate to minimize the water signal.[3]

graph TD A[Start: Dry NMR Tube] --> B{Handle in Glovebox}; B --> C[Weigh 5-10 mg TBA-OMe]; C --> D[Add 0.6-0.7 mL Dry CDCl3]; D --> E[Cap & Homogenize]; E --> F[Acquire NMR Spectrum]; F --> G[End: Process Data];

subgraph "Preparation Workflow" A; B; C; D; E; F; G; end

caption: "Workflow for preparing hygroscopic NMR samples."

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of tetrabutylammonium methoxide is characterized by distinct signals corresponding to the tetrabutylammonium (TBA⁺) cation and the methoxide (MeO⁻) anion. The chemical shifts are influenced by the solvent, concentration, and temperature.[7]

Tetrabutylammonium Cation Signals

The four equivalent butyl chains of the TBA⁺ cation give rise to a predictable set of signals. The electron-withdrawing quaternary nitrogen atom causes a significant downfield shift for the α-methylene protons.

-

α-Methylene (N-CH₂): This signal typically appears as a triplet furthest downfield due to deshielding by the adjacent positively charged nitrogen.

-

β- and γ-Methylene (-(CH₂)₂-): These protons appear as overlapping multiplets in the midfield region of the aliphatic range.

-

Terminal Methyl (CH₃): The terminal methyl group protons appear as a triplet at the most upfield position.

Methoxide Anion Signal

-

Methoxy (O-CH₃): The methoxide anion presents as a sharp singlet. Its chemical shift is highly sensitive to the solvent environment and the degree of ion pairing.

Summary of ¹H NMR Data

| Assignment | Multiplicity | Typical Chemical Shift (δ) in CDCl₃ | Integration |

| N-CH₂ -(CH₂)₂-CH₃ | Triplet (t) | ~3.3 - 3.4 ppm | 8H |

| N-CH₂-CH₂ -CH₂ -CH₃ | Multiplet (m) | ~1.6 - 1.8 ppm | 16H |

| N-(CH₂)₃-CH₃ | Triplet (t) | ~1.0 ppm | 12H |

| O-CH₃ | Singlet (s) | ~3.6 - 3.9 ppm | 3H |

Note: Chemical shifts are approximate and can vary. Data is compiled from typical values for tetrabutylammonium salts and methoxide-containing compounds.[10][11]

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. All signals are singlets under standard proton-decoupled acquisition conditions.

Tetrabutylammonium Cation Signals

Similar to the ¹H spectrum, the carbons of the butyl chains are distinct.

-

α-Carbon (N-C H₂):** This carbon is the most deshielded in the aliphatic region due to its direct attachment to the nitrogen atom.

-

β-Carbon (-C H₂-):** Appears upfield from the α-carbon.

-

γ-Carbon (-C H₂-):** Appears further upfield.

-

δ-Carbon (-C H₃):** The terminal methyl carbon is the most shielded and appears furthest upfield.

Methoxide Anion Signal

-

Methoxy Carbon (O-C H₃):** This signal appears as a singlet in a region typical for oxygen-bound methyl groups.

Summary of ¹³C NMR Data

| Assignment | Typical Chemical Shift (δ) in CDCl₃ |

| N-C H₂-(CH₂)₂-CH₃ | ~58 - 59 ppm |

| N-CH₂-C H₂-CH₂-CH₃ | ~24 - 25 ppm |

| N-(CH₂)₂-C H₂-CH₃ | ~20 - 21 ppm |

| N-(CH₂)₃-C H₃ | ~13 - 14 ppm |

| O-C H₃ | ~55 - 58 ppm |

Note: Data is compiled from typical values for tetrabutylammonium salts and methoxide-containing compounds.[12][13]

Common Impurities and Their Spectral Signatures

Vigilance in identifying impurities is crucial for quality control. The hygroscopic nature of tetrabutylammonium methoxide means that water is a common contaminant.[6]

-

Water (H₂O/HOD): Appears as a singlet in aprotic solvents like CDCl₃ (typically ~1.56 ppm) or as a broader signal whose chemical shift is highly dependent on temperature and hydrogen bonding.[14]

-

Methanol (CH₃OH): If the sample is a solution in methanol or contains residual methanol, signals for the methyl group (~3.49 ppm) and the hydroxyl proton (variable) will be observed in CDCl₃.[15]

-

Other Solvents: Residual synthesis or purification solvents like diethyl ether, hexane, or ethyl acetate may also be present and can be identified by their characteristic chemical shifts.[16][17][18]

Conclusion

The NMR spectra of tetrabutylammonium methoxide are straightforward to interpret, provided that the sample is handled with the care its hygroscopic nature demands. The distinct signals for the cation and anion, along with their predictable splitting patterns and chemical shifts, make NMR an indispensable tool for the positive identification and purity assessment of this important reagent. By following rigorous experimental protocols and maintaining an awareness of potential impurities, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound? Retrieved from ResearchGate. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from JEOL. [Link]

-

Reddit. (2016). How to keep water out of NMR samples? Retrieved from r/chemistry. [Link]

-

National Institutes of Health. (2021). Hygroscopic tendencies of substances used as calibrants for quantitative NMR spectroscopy. Retrieved from PMC. [Link]

-

ACS Publications. (n.d.). On the Synthesis and NMR Analysis of Tetrabutylammonium Triphenyldifluorosilicate. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from ACS Publications. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from UT Southwestern Medical Center. [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information for Capture and displacement-based release of the bicarbonate anion by calix[6]pyrroles with small rigid straps. Retrieved from The Royal Society of Chemistry. [Link]

-

ResearchGate. (2020). 31 P NMR spectroscopic monitoring of the addition of a methanolic... Retrieved from ResearchGate. [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. Retrieved from The Royal Society of Chemistry. [Link]

-

MDPI. (n.d.). BINOL-Based Zirconium Metal–Organic Cages: Self-Assembly, Guest Complexation, Aggregation-Induced Emission, and Circularly Polarized Luminescence. Retrieved from MDPI. [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from OSU Chemistry. [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from Carl ROTH. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from University of Wisconsin-Madison. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrabutylammonium methoxide 20 methanol NT 34851-41-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.bu.edu [sites.bu.edu]

- 6. reddit.com [reddit.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. organomation.com [organomation.com]

- 10. rsc.org [rsc.org]

- 11. Tetrabutylammonium bromide(1643-19-2) 1H NMR [m.chemicalbook.com]

- 12. Tetrabutylammonium bromide(1643-19-2) 13C NMR spectrum [chemicalbook.com]

- 13. Tetrabutyl ammonium chloride(1112-67-0) 13C NMR [m.chemicalbook.com]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. utsouthwestern.edu [utsouthwestern.edu]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. medkoo.com [medkoo.com]

A Technical Guide to Tetrabutylammonium Methoxide: Properties, Applications, and Protocols

Introduction

Tetrabutylammonium methoxide, often abbreviated as TBAMeO, is a quaternary ammonium salt with the chemical formula (CH₃CH₂CH₂CH₂)₄N(OCH₃). It is a potent chemical tool widely utilized in organic synthesis as a strong, non-nucleophilic base and catalyst.[1][2] Unlike traditional inorganic bases such as sodium or potassium hydroxide, TBAMeO exhibits excellent solubility in a wide range of organic solvents, a critical advantage for creating homogeneous reaction media.[3] This guide provides an in-depth analysis of its core physical and chemical properties, outlines its key applications in modern synthesis, presents detailed experimental protocols, and summarizes essential safety and handling procedures for researchers, chemists, and professionals in drug development.

Core Physical and Spectroscopic Properties

The utility of Tetrabutylammonium methoxide begins with its fundamental physical and structural characteristics. The large, sterically hindering tetrabutylammonium cation effectively shields the highly reactive methoxide anion, modulating its reactivity and enhancing its solubility in non-polar environments.[3]

Physicochemical Data Summary

A compilation of essential physicochemical data for Tetrabutylammonium methoxide is presented below. Note that this compound is most commonly supplied and used as a solution, typically 20% in methanol.[4]

| Property | Value | Source(s) |

| CAS Number | 34851-41-7 | [1][4][5][6] |

| Molecular Formula | C₁₇H₃₉NO | [1][5] |

| Molecular Weight | 273.50 g/mol | [1][4][5] |

| Appearance | Clear, colorless to light yellow liquid (as a solution) | [1][2] |

| Form | Typically available as a 20% solution in methanol | [4] |

| Flash Point | 11 °C (51.8 °F) - closed cup (for 20% solution in methanol) | [5] |

| Storage Temperature | 2-8°C | [1][5] |

| Solubility | Soluble in polar organic solvents | [2] |

Spectroscopic Profile (¹H NMR)

For a research audience, understanding the expected spectroscopic signature is crucial for reaction monitoring and quality control. While spectra are highly dependent on the solvent used, a typical ¹H NMR spectrum of Tetrabutylammonium methoxide in a non-reactive deuterated solvent would exhibit characteristic signals for the tetrabutylammonium cation and the methoxide anion.

-

Tetrabutylammonium Cation : Expect a series of multiplets in the upfield region (approx. 0.9-3.4 ppm) corresponding to the butyl chains.

-

A triplet around 0.9-1.0 ppm for the terminal methyl (CH₃) protons.

-

Multiplets between 1.3-1.7 ppm for the two internal methylene (CH₂) groups.

-

A multiplet downfield, around 3.2-3.4 ppm, for the methylene protons adjacent to the nitrogen atom (α-CH₂), which are deshielded by the positively charged nitrogen.

-

-

Methoxide Anion : A sharp singlet corresponding to the methyl protons (CH₃O⁻) would typically appear around 3.4-3.6 ppm.

Note: The exact chemical shifts can vary based on solvent, concentration, and temperature.[7]

Chemical Properties and Reactivity

The chemical behavior of TBAMeO is dominated by the potent basicity of the methoxide anion, which is made highly available due to the salt's solubility in organic media.

Strong Basicity

Tetrabutylammonium methoxide is a strong base capable of deprotonating a wide variety of weakly acidic protons, including those on alcohols, phenols, and carbon acids (e.g., terminal alkynes, ketones, and esters to form enolates).[1] This makes it an invaluable reagent for initiating condensation reactions, elimination reactions, and alkylations.[1][2] The bulky tetrabutylammonium cation provides steric hindrance that minimizes side reactions where the base might otherwise act as a nucleophile, a common issue with smaller counterions like lithium or sodium.

Phase-Transfer Catalysis

The lipophilic nature of the tetrabutylammonium cation allows it to function as a phase-transfer catalyst (PTC).[2] It can transport the methoxide anion from a polar phase (or its solvated state) into a non-polar organic phase where the substrate is dissolved, thereby accelerating reaction rates between immiscible reactants.[8]

Stability and Handling Considerations

Tetrabutylammonium methoxide solutions are stable under standard ambient conditions when stored properly. However, they are sensitive to two primary environmental factors:

-

Moisture : It will readily react with water.

-

Carbon Dioxide : It will absorb CO₂ from the atmosphere, leading to the formation of tetrabutylammonium methyl carbonate, which neutralizes its basicity.

Therefore, it is imperative to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to maintain its reactivity.[9]

Key Applications in Organic Synthesis

TBAMeO is a versatile tool in the synthetic chemist's arsenal, enabling a range of crucial transformations.

Deprotonation and Enolate Formation

One of its primary uses is the deprotonation of carbon acids to generate reactive intermediates like enolates for subsequent alkylation or acylation reactions. The high solubility and non-nucleophilic nature of the base often lead to cleaner reactions and higher yields compared to metal alkoxides.[1]

Transesterification Catalyst

TBAMeO serves as an efficient catalyst for transesterification reactions, particularly in the production of biodiesel.[1] It facilitates the conversion of triglycerides into fatty acid methyl esters by promoting the nucleophilic attack of methanol on the ester carbonyl group.

The diagram below illustrates the base-catalyzed mechanism for transesterification.

Caption: Mechanism of TBAMeO-catalyzed transesterification.

Experimental Protocols

Protocol 1: Standardization of Tetrabutylammonium Methoxide Solution by Titration

To ensure accurate stoichiometry in reactions, the precise concentration of the TBAMeO solution must be determined. This is achieved via titration against a primary standard, such as benzoic acid. This protocol is adapted from standard procedures for non-aqueous titrations.[9][10][11]

Materials:

-

Tetrabutylammonium methoxide solution (approx. 0.1 M in methanol/toluene)

-

Benzoic acid (primary standard grade), dried at 110 °C

-

Dimethylformamide (DMF), anhydrous

-

Thymol blue indicator solution (0.3% w/v in methanol)[10]

-

Burette, 50 mL, Class A

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 60-80 mg of benzoic acid and record the mass.[10]

-

Transfer the benzoic acid to a clean, dry 125 mL Erlenmeyer flask.

-

Add 20 mL of anhydrous dimethylformamide to dissolve the benzoic acid. Gentle stirring may be required.

-

Add 2-3 drops of the thymol blue indicator solution. The solution should appear yellowish-green.

-

Perform a blank titration: Titrate a separate 20 mL portion of the DMF solvent with the TBAMeO solution to a distinct blue endpoint. This accounts for any acidic impurities in the solvent. Record the volume of titrant used.[11]

-

Rinse and fill the burette with the Tetrabutylammonium methoxide solution, ensuring no air bubbles are present.

-

Titrate the benzoic acid solution with the TBAMeO solution while stirring continuously. The endpoint is reached when the solution color changes from yellowish-green to a persistent blue.[11]

-

Record the volume of TBAMeO solution added.

-

Calculate the molarity using the formula below.

Calculation: Molarity (M) = (Mass of Benzoic Acid (g) / 122.12 g/mol ) / (V_titrant - V_blank) (L)

Where 122.12 g/mol is the molecular weight of benzoic acid, V_titrant is the volume of titrant for the sample, and V_blank is the volume for the blank.

This self-validating system ensures that the calculated molarity accurately reflects the active base concentration available for your reaction.

Safety and Handling

Tetrabutylammonium methoxide, particularly as a solution in methanol, is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification : The solution is typically classified as highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), flame-retardant laboratory clothing, and chemical safety goggles along with a face shield.

-

Handling : Work in a well-ventilated chemical fume hood. Keep the container tightly closed and away from heat, sparks, and open flames.[13] Ground all equipment to prevent static discharge.[14] Handle under an inert atmosphere to prevent degradation from CO₂ and moisture.[9]

-

Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids, typically between 2-8°C.[1]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Tetrabutylammonium methoxide is a powerful and versatile reagent in organic chemistry. Its unique combination of strong basicity, high solubility in organic solvents, and function as a phase-transfer catalyst makes it indispensable for a variety of synthetic transformations, from laboratory-scale research to industrial applications like biodiesel production.[1][2] By understanding its core properties and adhering to rigorous handling and quantification protocols, researchers can effectively and safely leverage this reagent to achieve their synthetic goals, streamline development, and enhance productivity.[1]

References

A comprehensive list of sources compiled to support the claims and protocols within this guide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 34851-41-7,TETRABUTYLAMMONIUM METHOXIDE | lookchem [lookchem.com]

- 3. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. 四丁基甲醇铵 溶液 20% in methanol (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. TETRABUTYLAMMONIUM METHOXIDE | 34851-41-7 [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Titrant Solutions used in Non-Aq. Titrations | PPT [slideshare.net]

- 10. sips.org.in [sips.org.in]

- 11. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 12. chemos.de [chemos.de]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Mechanism and Application of Non-Nucleophilic Strong Bases in Modern Organic Synthesis

Abstract

Non-nucleophilic strong bases are indispensable tools in contemporary organic synthesis, enabling chemists to achieve high selectivity and efficiency in a myriad of chemical transformations. Their unique ability to deprotonate weakly acidic C-H bonds without engaging in competing nucleophilic reactions is paramount for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the mechanism of action of these reagents. We will delve into the synergistic interplay of steric hindrance and electronic effects that define their reactivity, explore the nuances of kinetic versus thermodynamic control in proton abstraction, and present detailed, field-proven protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical mastery of non-nucleophilic strong bases.

The Fundamental Principle: Dissecting Basicity from Nucleophilicity

In the realm of organic chemistry, bases are often synonymous with nucleophiles. However, the utility of a reagent that can selectively abstract a proton without concurrently acting as a nucleophile is of immense value. This is the defining characteristic of a non-nucleophilic strong base. The core of their mechanism lies in a carefully orchestrated balance of electronic and steric properties.

1.1. The Role of Steric Hindrance

The primary design feature of a non-nucleophilic strong base is significant steric bulk around the basic center.[1] This steric impediment physically obstructs the base from approaching and attacking sterically accessible electrophilic centers, such as the carbon atom of a carbonyl group.[1] Protons, being small and highly accessible, can readily be abstracted by the base, allowing for selective deprotonation even in the presence of electrophilic functional groups.[1] This principle is vividly illustrated by comparing the reactivity of a sterically hindered base like Lithium diisopropylamide (LDA) with a smaller, nucleophilic base like sodium hydroxide. While both are strong bases, LDA will preferentially deprotonate an ester to form an enolate, whereas sodium hydroxide is more likely to induce saponification through nucleophilic acyl substitution.[2]

1.2. Intrinsic Basicity: The Driving Force of Deprotonation

While steric hindrance prevents nucleophilic attack, the intrinsic basicity of the molecule provides the thermodynamic driving force for proton abstraction. This is quantified by the pKa of the conjugate acid of the base. Non-nucleophilic strong bases possess conjugate acids with high pKa values, typically ranging from the mid-30s to over 40.[1][3] This indicates that the base has a very strong affinity for protons and can deprotonate even very weak carbon acids, such as those adjacent to carbonyl groups or nitriles.[4][5]

A Survey of Common Non-Nucleophilic Strong Bases

The diverse landscape of organic synthesis has spurred the development of a wide array of non-nucleophilic strong bases, each with its unique profile of strength, steric hindrance, and solubility.

| Base | Conjugate Acid pKa (Solvent) | Key Features |

| Lithium diisopropylamide (LDA) | ~36 (THF)[3] | Highly hindered, strong base; widely used for kinetic enolate formation.[3][6] |

| Lithium tetramethylpiperidide (LiTMP) | ~37[7] | Even more sterically hindered than LDA; useful for highly selective deprotonations. |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | ~26 (THF) | Strong, non-nucleophilic base with good solubility in many organic solvents. |

| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 (THF) | Similar to NaHMDS but often exhibits different reactivity and selectivity due to the potassium counterion. |

| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 (in MeCN)[1] | A moderately strong, non-nucleophilic amine base; often used in elimination reactions.[1] |

| Phosphazene Bases (e.g., t-Bu-P4) | Up to 42 (in MeCN)[3] | Extremely strong, non-nucleophilic "superbases" capable of deprotonating very weak acids.[3] |

The Dichotomy of Control: Kinetic vs. Thermodynamic Deprotonation

One of the most powerful applications of non-nucleophilic strong bases is their ability to control the regioselectivity of enolate formation from unsymmetrical ketones. This is achieved by exploiting the principles of kinetic and thermodynamic control.

3.1. Kinetic Control: The Path of Least Resistance

Kinetic control is achieved under conditions that favor the faster-forming product, which is not necessarily the most stable one.[8] For enolate formation, this means deprotonating the less sterically hindered α-proton, leading to the less substituted enolate. The key experimental parameters for achieving kinetic control are:

-

A strong, sterically hindered base: LDA is the archetypal base for kinetic enolate formation.[5][8] Its bulkiness makes it more sensitive to steric hindrance, thus favoring abstraction of the more accessible proton.

-

Low temperatures: Typically around -78 °C, low temperatures suppress the rate of equilibration between the kinetic and thermodynamic enolates.[2][8]

-

Short reaction times: The reaction is quenched before the system has a chance to reach thermodynamic equilibrium.[8]

3.2. Thermodynamic Control: The Pursuit of Stability

Thermodynamic control, in contrast, favors the formation of the most stable product.[8] In the context of enolates, this corresponds to the more substituted enolate, as it possesses a more highly substituted and thus more stable double bond.[5] The conditions that promote thermodynamic control are:

-

A strong, but less hindered base: A smaller strong base, such as sodium hydride or an alkoxide, can access the more sterically hindered proton.[8]

-

Higher temperatures: Room temperature or elevated temperatures provide the necessary energy for the initially formed kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic enolate.[2][8]

-

Longer reaction times: Allowing the reaction to proceed for an extended period ensures that the equilibrium lies in favor of the most stable product.[8]

Diagrammatic Representation of Kinetic vs. Thermodynamic Enolate Formation

Caption: Mechanism of ester deprotonation by LDA.

Conclusion

Non-nucleophilic strong bases are powerful reagents that have revolutionized the way organic chemists approach the synthesis of complex molecules. By understanding the fundamental principles of steric hindrance, basicity, and the delicate balance between kinetic and thermodynamic control, researchers can harness the full potential of these reagents to achieve their synthetic goals with precision and efficiency. The protocols and mechanistic insights provided in this guide serve as a foundation for the safe and effective utilization of non-nucleophilic strong bases in the modern synthetic laboratory.

References

- Grokipedia. Non-nucleophilic base.

-

Wikipedia. Non-nucleophilic base. [Link]

- Furman Chemistry 120.

-

Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

-

Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. [Link]

-

brainly.com. [FREE] Lithium diisopropylamide (LDA) is used as a strong base in organic synthesis. LDA is itself prepared by an - brainly.com. [Link]

-

ResearchGate. Synthetic applications of LithiumDiisopropylamide (LDA): A brief review. [Link]

- Unknown. pka bases.cdx.

-

Taylor & Francis. Non-nucleophilic bases – Knowledge and References. [Link]

- Unknown. Kinetic vs.

-

Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. [Link]

Sources

- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 2. Furman Chemistry 120: Organic / Kinetic versus Thermodynamic Deprotonation of Carbonyl Groups [furmanchm120.pbworks.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

Navigating the Chemistry of Tetrabutylammonium Methoxide: A Technical Guide to Safe Handling and Application

Foreword: A Word on Proactive Safety in Research and Development

In the fast-paced environment of pharmaceutical and chemical research, the pursuit of novel molecular entities and efficient synthetic routes is paramount. Reagents such as Tetrabutylammonium methoxide (TBA-OMe) are invaluable tools, offering unique reactivity as a strong, organic-soluble base and nucleophile.[1] However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide is crafted not as a mere checklist of prohibitions, but as a technical resource for researchers, scientists, and drug development professionals. Its purpose is to instill a deep, causal understanding of the hazards associated with TBA-OMe solutions and to provide actionable, field-proven protocols that ensure both personal safety and the integrity of your experimental work. We will delve into the "why" behind each precaution, fostering a culture of proactive safety that is the bedrock of scientific excellence.

Section 1: Unveiling the Reagent - Physicochemical Properties and Hazard Profile

Tetrabutylammonium methoxide is a quaternary ammonium salt that, in its common commercial form, is supplied as a solution, typically 20% in methanol.[1] This formulation dictates a dual hazard profile, combining the risks of the flammable and toxic solvent with the corrosive and reactive nature of the base itself.

Core Chemical Identity and Properties

A clear understanding of the fundamental properties of TBA-OMe is the first step in safe handling.

| Property | Data | Source(s) |

| Chemical Formula | C₁₇H₃₉NO | |

| Molecular Weight | 273.50 g/mol | |

| CAS Number | 34851-41-7 | |

| Appearance | Clear, colorless liquid | Chem-Impex |

| Common Concentration | 20% in methanol | |

| Storage Temperature | 2-8°C |

In-Depth Hazard Analysis

The dangers posed by TBA-OMe solutions are multifaceted and demand a comprehensive risk assessment before any laboratory work commences. The primary hazards are categorized by the Globally Harmonized System (GHS) and are detailed in the Safety Data Sheet (SDS).

-

Flammability: The methanol solvent makes the solution highly flammable, with a flash point of approximately 11°C. Vapors can form explosive mixtures with air and ignition can occur from heat, sparks, open flames, or static discharge.[1][2]

-

Toxicity: The solution is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] Methanol is a known systemic toxin that can cause damage to the optic nerve and central nervous system.[1][5]

-

Corrosivity: As a strong base, TBA-OMe is corrosive and can cause severe skin burns and serious eye damage upon contact.[1][2][3][4] The sensation of skin contact may initially be slippery, a result of the saponification of fatty acids in the skin, which can delay the recognition of a chemical burn.[6]

-

Reactivity: TBA-OMe is incompatible with strong acids, oxidizing agents, and reducing agents.[7] Contact with these materials can lead to vigorous or violent reactions.

Section 2: The Pillars of Protection - Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure should always be your laboratory's infrastructure.

-

Chemical Fume Hood: All handling of TBA-OMe solutions must be conducted in a certified chemical fume hood to prevent the inhalation of toxic and flammable vapors.[1][5]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][3]

-

Grounding and Bonding: To prevent the ignition of flammable vapors by static electricity, ensure that containers and receiving equipment are properly grounded and bonded during transfers of the solution.[2][5]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where TBA-OMe is handled.

Personal Protective Equipment (PPE): The Last Barrier

The correct selection and use of PPE is critical to prevent personal injury.

| PPE Category | Specification | Rationale and Best Practices |